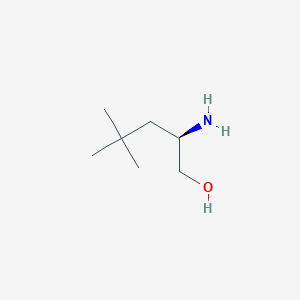

(R)-2-Amino-4,4-dimethylpentan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(R)-2-Amino-4,4-dimethylpentan-1-ol is an organic compound with the molecular formula C7H17NO and a molecular weight of 131.22 g/mol. This compound is a chiral amine, meaning it has a specific three-dimensional arrangement of its atoms, which can significantly influence its chemical behavior and interactions.

Synthetic Routes and Reaction Conditions:

Reductive Amination: One common synthetic route involves the reductive amination of 4,4-dimethylpentan-1-one with ammonia in the presence of a reducing agent such as sodium cyanoborohydride.

Hydrogenation: Another method is the hydrogenation of 2-amino-4,4-dimethylpentan-1-one using a catalyst like palladium on carbon under hydrogen gas pressure.

Industrial Production Methods: In an industrial setting, the compound is typically synthesized using large-scale reductive amination processes, which are optimized for high yield and purity. The choice of reducing agent and reaction conditions can vary based on the desired scale and cost considerations.

Types of Reactions:

Oxidation: this compound can be oxidized to form the corresponding amine oxide.

Reduction: The compound can undergo reduction reactions, often resulting in the formation of secondary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as halides and alkylating agents are used in substitution reactions.

Major Products Formed:

Oxidation: Formation of amine oxides.

Reduction: Formation of secondary amines.

Substitution: Formation of various substituted amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

(R)-2-Amino-4,4-dimethylpentan-1-ol serves as an intermediate in the synthesis of pharmaceuticals , particularly those targeting neurological disorders. Its structural similarity to neurotransmitters allows it to interact effectively with biological receptors, making it a candidate for drug development aimed at modulating neurotransmission pathways .

Organic Synthesis

As a chiral building block , (R)-ADMP is utilized in the synthesis of complex organic molecules. Its ability to form hydrogen bonds and ionic interactions enhances its utility in stereoselective synthesis, which is crucial for creating enantiomerically pure compounds .

Enzyme-Substrate Interactions

The compound is employed in studying enzyme-substrate interactions due to its chiral nature. The amino and hydroxyl groups facilitate binding to enzymes and receptors, influencing various biochemical pathways . This property is particularly valuable in biochemical research where understanding the specificity of enzyme interactions is essential.

Research indicates that this compound exhibits various biological activities:

- Pharmacological Applications : Potential use in synthesizing drugs targeting neurological disorders due to its ability to interact with biological receptors.

- Anticancer Potential : Investigated for its role in biochemical pathways as a precursor for biologically active compounds.

The compound's mechanism of action involves forming hydrogen bonds with biological targets, enhancing its role as a tool in drug design and development.

Mecanismo De Acción

The mechanism by which (R)-2-Amino-4,4-dimethylpentan-1-ol exerts its effects depends on its specific application. For example, in biochemical assays, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved can vary widely based on the context of its use.

Comparación Con Compuestos Similares

(R)-2-Amino-4,4-dimethylpentan-1-ol is structurally similar to other amino alcohols, such as (S)-2-Amino-4,4-dimethylpentan-1-ol and 2-amino-1-butanol. its chiral nature and specific structural features make it unique in terms of its reactivity and applications. The presence of the chiral center can lead to different biological activities and interactions compared to its enantiomer or other similar compounds.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Actividad Biológica

(R)-2-Amino-4,4-dimethylpentan-1-ol, also known as (R)-ADMP, is a chiral amino alcohol with significant applications in organic synthesis and biological research. Its unique structural features enable it to interact with various biological systems, making it a valuable compound in both academic and industrial settings.

- Molecular Formula : C₇H₁₈N₁O

- Molecular Weight : 130.23 g/mol

- Structure : The compound features a branched carbon chain with an amino group (-NH₂) and a hydroxyl group (-OH), contributing to its reactivity and biological interactions.

This compound primarily exerts its biological effects through:

- Hydrogen Bonding : The amino group can form hydrogen bonds with various biological molecules, influencing their conformation and function.

- Ligand Binding : It acts as a ligand for specific receptors, modulating their activity and potentially affecting signaling pathways.

Applications in Biochemistry

- Enzyme Studies : The compound is utilized in biochemical assays to study enzyme kinetics and mechanisms, particularly those involving amino acid metabolism.

- Synthesis of Bioactive Compounds : It serves as a chiral building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

1. Enzyme Interaction Studies

Research has demonstrated that (R)-ADMP can influence the activity of certain enzymes involved in metabolic pathways. For instance, studies have shown that it can act as an inhibitor or activator depending on the enzyme's nature and the concentration of (R)-ADMP used.

2. Neurotransmitter Analog Studies

Due to its structural similarity to certain neurotransmitters, (R)-ADMP has been investigated for potential neuroactive properties. Preliminary studies suggest that it may interact with neurotransmitter receptors, although further research is required to elucidate its effects fully.

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with related compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Chiral amino alcohol | Enzyme modulation, potential neurotransmitter activity |

| (S)-2-Amino-4,4-dimethylpentan-1-ol | Enantiomer of (R)-ADMP | Similar applications but different interactions due to chirality |

| 2-Amino-1-butanol | Linear structure | Less complex interactions; primarily used in simpler synthetic pathways |

Research Findings

Recent studies highlight the versatility of (R)-ADMP in various applications:

- Organic Synthesis : Its role as a building block has been emphasized in numerous synthetic pathways leading to bioactive compounds.

- Pharmacological Potential : Investigations into its pharmacological properties suggest that modifications to its structure could yield derivatives with enhanced biological activity .

Propiedades

IUPAC Name |

(2R)-2-amino-4,4-dimethylpentan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO/c1-7(2,3)4-6(8)5-9/h6,9H,4-5,8H2,1-3H3/t6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCJXWXGVDQCFJW-ZCFIWIBFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(CO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C[C@H](CO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.